

In-Depth Technical Guide to the Crystal Structure Analysis of Sodium Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium Imidazole	
Cat. No.:	B147117	Get Quote

Disclaimer: Following an extensive review of scientific literature and crystallographic databases, a complete, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of pure **sodium imidazole** (C₃H₃N₂Na) could not be identified. Consequently, this guide provides a comprehensive framework for its analysis, including established experimental protocols for synthesis and characterization, alongside a summary of its known properties. The methodologies described are standard for the structural elucidation of crystalline organosodium compounds and serve as a robust template for researchers in this field.

Introduction

Sodium imidazole, the sodium salt of imidazole, is a versatile reagent in synthetic chemistry and a fundamental building block in materials science.[1] It serves as a strong nucleophile and base, primarily used to introduce the imidazolate moiety in the synthesis of N-functionalized imidazoles, ionic liquids, and metal-organic frameworks (MOFs).[1][2] Understanding the threedimensional arrangement of atoms within its crystal lattice is crucial for rationalizing its reactivity, stability, and physical properties.

X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of solid compounds like **sodium imidazole**.[1] A detailed crystallographic study would elucidate its unit cell parameters, space group, and the precise positions of the sodium and imidazolate ions, offering insights into the ionic bonding and packing interactions that govern its macroscopic properties. This guide outlines the necessary steps to achieve this characterization.

Physicochemical Properties of Sodium Imidazole

While the full crystal structure is not publicly detailed, fundamental properties of **sodium imidazole** have been established. These are crucial for its handling, storage, and application in experimental design.

Property	Value	Source
CAS Number	5587-42-8	[3]
Molecular Formula	C ₃ H ₃ N ₂ Na	[3]
Molecular Weight	90.06 g/mol	[3]
IUPAC Name	sodium imidazol-3-ide	[3]
Synonyms	Sodium imidazolate, Imidazole sodium salt	[3]
Appearance	Light yellow to orange crystalline powder	
pKa (of parent Imidazole)	~14.5	[2]

Experimental Protocols Synthesis of Crystalline Sodium Imidazole

The synthesis of **sodium imidazole** is typically achieved through the deprotonation of imidazole using a strong sodium base.[1] Obtaining high-quality crystals suitable for single-crystal X-ray diffraction is paramount.

Objective: To synthesize **sodium imidazole** and promote the growth of single crystals.

Materials:

- Imidazole (C₃H₄N₂)
- Sodium hydroxide (NaOH) or Sodium hydride (NaH)
- Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

- Schlenk line apparatus
- Magnetic stirrer and heat plate
- Crystallization dish

Procedure:

- Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen) using a Schlenk line, add a stoichiometric equivalent of imidazole to a flask containing anhydrous THF. Stir the solution until the imidazole is fully dissolved.
- Deprotonation: Slowly add one molar equivalent of a sodium base (e.g., powdered NaOH or NaH in a mineral oil suspension) to the stirred imidazole solution at room temperature. The reaction is often exothermic.
- Reaction: The formation of sodium imidazolate typically results in its precipitation from the solvent due to its ionic character and lower solubility compared to neutral imidazole.[1] The reaction mixture is stirred for several hours to ensure complete conversion.
- Isolation (for powder): The resulting precipitate can be isolated by filtration under an inert atmosphere, washed with a small amount of fresh anhydrous solvent to remove any unreacted starting material, and dried under vacuum.
- Crystallization: To obtain single crystals, a slow crystallization method is required.
 - Slow Evaporation: A saturated solution of **sodium imidazole** in a suitable solvent can be prepared at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and allowed to cool slowly to room temperature. The container is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.
 - Solvent Diffusion: A concentrated solution of sodium imidazole is placed in a small vial.
 This vial is then placed inside a larger, sealed jar containing a less polar "anti-solvent" in which sodium imidazole is insoluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the standard procedure for determining the crystal structure from a suitable single crystal.

Objective: To collect diffraction data and solve the crystal structure of **sodium imidazole**.

Instrumentation:

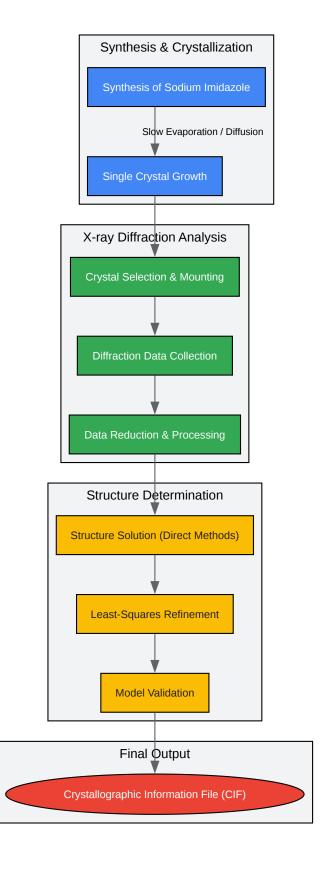
- Single-crystal X-ray diffractometer (e.g., Bruker SMART APEX or similar)
- Mo-K α (λ = 0.71073 Å) or Cu-K α (λ = 1.5418 Å) X-ray source
- Cryo-cooling system (e.g., nitrogen gas stream)
- Goniometer head and mounting loops
- Microscope for crystal selection

Procedure:

- Crystal Selection and Mounting:
 - A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.
 - The crystal is affixed to the tip of a mounting loop (e.g., MiTeGen MicroMount) using a cryoprotectant oil (e.g., Paratone-N).
 - The loop is then attached to a goniometer head and placed on the diffractometer. The
 crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas
 to minimize thermal vibrations and protect it from radiation damage.

Data Collection:

- The diffractometer software is used to center the crystal in the X-ray beam.
- Initial diffraction images are taken to determine the unit cell parameters and crystal system.



- A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans in ω and φ), exposing it to the X-ray beam at each orientation and recording the resulting diffraction pattern on a detector (e.g., a CCD or CMOS detector).
- Data Reduction and Processing:
 - The raw diffraction images are processed to integrate the intensities of each reflection.
 - Corrections are applied for factors such as the Lorentz effect, polarization, and absorption.
 - The data is scaled and merged to produce a final reflection file containing the Miller indices (h,k,l), intensity, and standard uncertainty for each unique reflection.
- Structure Solution and Refinement:
 - The crystal structure is solved using software packages (e.g., SHELXTL, Olex2). The initial positions of the atoms are determined using direct methods or Patterson methods.
 - The initial structural model is refined using a full-matrix least-squares method. This
 process iteratively adjusts atomic positions, and thermal displacement parameters to
 minimize the difference between the observed structure factors (|Fo|) and the calculated
 structure factors (|Fc|).
 - The quality of the final model is assessed using metrics such as the R-factor (R1),
 weighted R-factor (wR2), and Goodness-of-Fit (GooF).

Visualized Experimental Workflow

The logical flow from synthesis to final structure validation is a critical aspect of crystallographic analysis.

Click to download full resolution via product page

General workflow for crystal structure determination.

Expected Crystallographic Data

A successful crystal structure determination of **sodium imidazole** would yield the data summarized in the following table format. This data would typically be reported in a Crystallographic Information File (CIF).

Parameter	Description	Example Value
Formula	Chemical formula	C ₃ H ₃ N ₂ Na
Formula Weight	Molecular mass (g/mol)	90.06
Crystal System	e.g., Monoclinic, Orthorhombic, etc.	Data not available
Space Group	Symmetry group of the crystal	Data not available
a, b, c	Unit cell edge lengths (Å)	Data not available
α, β, γ	Unit cell angles (°)	Data not available
Volume (V)	Volume of the unit cell (ų)	Data not available
Z	Number of formula units per unit cell	Data not available
Density (calc.)	Calculated crystal density (g/cm³)	Data not available
R1 [I > 2σ(I)]	R-factor for observed reflections	Data not available
wR2 (all data)	Weighted R-factor for all data	Data not available

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium Imidazole | 5587-42-8 | Benchchem [benchchem.com]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure Analysis of Sodium Imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147117#sodium-imidazole-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com